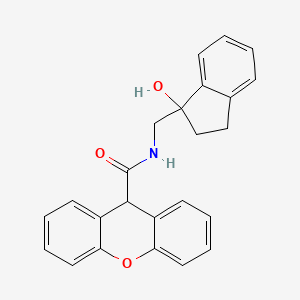
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an indene moiety with a xanthene carboxamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the indene and xanthene precursors. The key steps include:
Preparation of 1-hydroxy-2,3-dihydro-1H-indene: This can be achieved through the reduction of indanone using a suitable reducing agent such as sodium borohydride.
Synthesis of xanthene-9-carboxylic acid: This involves the condensation of resorcinol with phthalic anhydride under acidic conditions.
Formation of the carboxamide linkage: The final step involves the coupling of the indene and xanthene derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indene moiety can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings in the xanthene and indene moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of 1-oxo-2,3-dihydro-1H-indene.
Reduction: Formation of N-((1-amino-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The indene and xanthene moieties can interact with hydrophobic pockets in proteins, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxylate: Similar structure but with an ester group instead of a carboxamide.
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-sulfonamide: Contains a sulfonamide group instead of a carboxamide.
Uniqueness
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c26-23(25-15-24(27)14-13-16-7-1-4-10-19(16)24)22-17-8-2-5-11-20(17)28-21-12-6-3-9-18(21)22/h1-12,22,27H,13-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKQEQNZZPQCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
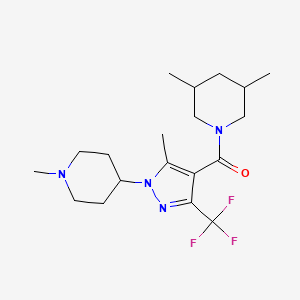
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2682999.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2683000.png)
![2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2683003.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683004.png)
![2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline](/img/structure/B2683005.png)
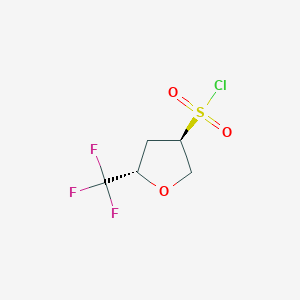
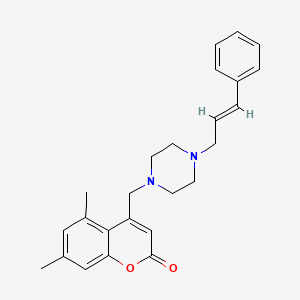
![N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2683009.png)
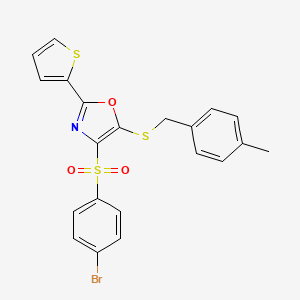
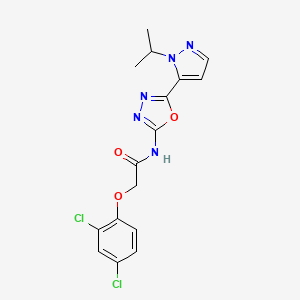

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2683016.png)
![5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2683018.png)
